molecular formula C10H8FNOS B13065137 [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol

[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol

Cat. No.: B13065137
M. Wt: 209.24 g/mol
InChI Key: XZCKYCKTDXNTFL-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol: is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further connected to a methanethiol group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 5-(4-fluorophenyl)-1,2-oxazole. The final step involves the thiolation of the oxazole ring using methanethiol in the presence of a base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further pharmacological studies .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Preliminary studies suggest that they may have anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol lies in its combination of a fluorophenyl group with an oxazole ring and a methanethiol group. This specific arrangement of functional groups imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C10H8FNOS

Molecular Weight

209.24 g/mol

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methanethiol

InChI

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2

InChI Key

XZCKYCKTDXNTFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CS)F

Origin of Product

United States

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